molecular formula C8H8BrN3S B14910038 4-Bromo-2-hydrazinyl-6-methylbenzothiazole CAS No. 1188226-87-0

4-Bromo-2-hydrazinyl-6-methylbenzothiazole

Cat. No.: B14910038
CAS No.: 1188226-87-0
M. Wt: 258.14 g/mol
InChI Key: LWJAYFFZONSBSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a hydrazinyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole typically involves the reaction of 4-bromo-2-chloro-6-methylbenzo[d]thiazole with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-methylbenzo[d]thiazole: Lacks the bromine substitution.

    4-Bromo-2-chloro-6-methylbenzo[d]thiazole: Contains a chlorine atom instead of a hydrazinyl group.

    4-Bromo-2-amino-6-methylbenzo[d]thiazole: Contains an amino group instead of a hydrazinyl group.

Uniqueness

4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole is unique due to the presence of both a bromine atom and a hydrazinyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1188226-87-0

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

(4-bromo-6-methyl-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C8H8BrN3S/c1-4-2-5(9)7-6(3-4)13-8(11-7)12-10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

LWJAYFFZONSBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)NN

Origin of Product

United States

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